Polymer processing requires immediate CoF reduction for high-speed winding; neurobiology demands gap junction blockade without disrupting calcium waves. Oleamide (CAS 301-02-0) meets both: fast-blooming slip additive for LDPE/PP films (
Oleamide (cis-9-octadecenamide) is a primary unsaturated fatty acid amide (C18:1) utilized across two distinct procurement domains: as a high-mobility slip additive in polyolefin manufacturing and as an endogenous bioactive lipid in neuropharmacological research. In industrial polymer processing, its primary value proposition lies in its low molecular weight and structural incompatibility with polyolefin matrices, which drives rapid surface migration (blooming) to reduce the coefficient of friction (CoF) in films [1]. In biological systems, oleamide functions as an endogenous signaling molecule that modulates the endocannabinoid system and selectively inhibits gap junction communication [2]. Procurement decisions regarding oleamide typically hinge on its rapid migration kinetics compared to longer-chain amides (like erucamide) for immediate downstream processability, or its specific modulatory effects in lipid signaling assays compared to direct receptor agonists.
Substituting oleamide with closely related fatty acid amides or direct biological agonists compromises both industrial processability and assay integrity. In polymer processing, replacing oleamide with erucamide (C22:1) fundamentally alters migration kinetics; erucamide migrates significantly slower, delaying the necessary CoF reduction required for immediate downstream winding and packaging operations, while stearamide (C18:0) provides anti-blocking rather than slip [1]. Conversely, oleamide's higher volatility limits its use to lower-temperature extrusion profiles, meaning it cannot substitute erucamide in high-heat applications. In neuropharmacological applications, substituting oleamide with direct cannabinoid agonists like anandamide fails to replicate oleamide's 'entourage effect,' as oleamide does not directly activate CB1 receptors but rather inhibits fatty acid amide hydrolase (FAAH) and selectively blocks gap junctions without disrupting calcium wave transmission—a selectivity not shared by generic gap junction inhibitors like heptanol [2].
Oleamide's C18 chain length dictates a faster surface migration rate in semi-crystalline polymers compared to longer-chain amides. In polyolefin films, oleamide functions as a 'fast-blooming' agent, causing a rapid drop in the coefficient of friction (CoF) within hours of extrusion, whereas erucamide requires days to reach steady-state surface equilibrium [1].
| Evidence Dimension | Slip development time (CoF reduction) |
| Target Compound Data | Oleamide (Rapid CoF drop within hours of processing) |
| Comparator Or Baseline | Erucamide (Slower migration, taking days to reach ultimate CoF) |
| Quantified Difference | Orders of magnitude faster initial CoF reduction for oleamide. |
| Conditions | Polyolefin film extrusion and subsequent surface blooming. |
Essential for procurement in high-speed packaging lines where immediate slip is required to prevent film blocking during winding.
The lower molecular weight of oleamide results in higher volatility and lower thermal stability compared to C22 amides. Thermogravimetric analysis (TGA) and processing guidelines indicate that oleamide is restricted to maximum processing temperatures of approximately 230°C, above which it is prone to volatilization, smoking, and die fouling, whereas erucamide withstands processing up to 280°C[1].
| Evidence Dimension | Maximum recommended processing temperature |
| Target Compound Data | Oleamide (~230°C maximum) |
| Comparator Or Baseline | Erucamide (Up to 280°C) |
| Quantified Difference | 50°C lower thermal processing threshold for oleamide. |
| Conditions | High-temperature polymer compounding and extrusion. |
Dictates resin compatibility; oleamide must be selected for lower-temperature polymers (e.g., LDPE, PP-homo) to avoid material degradation and equipment fouling.
In neurobiological assays, oleamide acts as a highly selective inhibitor of gap junction-mediated communication. Oleamide completely blocks gap junction dye transfer and electrical conductance in rat glial cells, but crucially, it exerts 0% inhibition on mechanically stimulated intercellular calcium wave transmission. In contrast, standard inhibitors like heptanol and 18β-glycyrrhetinic acid block both pathways indiscriminately [1].
| Evidence Dimension | Inhibition of intercellular calcium wave transmission |
| Target Compound Data | Oleamide (No inhibition / 0% block of calcium waves) |
| Comparator Or Baseline | Heptanol / 18β-glycyrrhetinic acid (Complete block of calcium signaling) |
| Quantified Difference | Absolute preservation of calcium signaling with oleamide vs. total disruption with comparators. |
| Conditions | In vitro rat glial cell cultures, mechanically stimulated. |
Makes oleamide an indispensable pharmacological tool for researchers needing to isolate gap junction communication from calcium signaling.
Oleamide does not bind directly to CB1 receptors but modulates the endocannabinoid system by inhibiting the degradation of endogenous ligands. In competitive binding assays, the addition of oleamide enhances the affinity of anandamide for the CB1 receptor, reducing the observed Ki of anandamide by roughly one order of magnitude from a baseline of 350 ± 7 nM[1].
| Evidence Dimension | Anandamide CB1 receptor binding affinity (Ki) |
| Target Compound Data | Anandamide + Oleamide (Ki reduced by ~1 log order) |
| Comparator Or Baseline | Anandamide alone (Ki = 350 ± 7 nM) |
| Quantified Difference | ~10-fold enhancement in anandamide binding affinity. |
| Conditions | Transfected COS-7 cells, competitive binding against [3H]HU-243. |
Validates oleamide's procurement for lipid signaling research specifically to study the indirect 'entourage' potentiation of cannabinoid receptors.
Oleamide is the preferred slip additive for PP-homopolymer and LDPE films processed below 230°C where immediate, 'fast-blooming' CoF reduction is critical for high-speed winding, bagging, and converting operations without film tearing [1].
Selected by neurobiologists as a highly specific in vitro pharmacological probe to block gap junction dye transfer and electrical conductance while deliberately preserving intercellular calcium wave transmission [2].
Utilized in neuropharmacological research as an indirect modulator to study the potentiation of anandamide at CB1 receptors, enabling researchers to isolate FAAH-inhibitory effects from direct cannabinoid receptor agonism [3].
Irritant